molecular formula C9H12O3S B2441858 9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid CAS No. 1202072-44-3

9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid

Cat. No.: B2441858
CAS No.: 1202072-44-3
M. Wt: 200.25
InChI Key: BIABQGBXOGNDRV-UHFFFAOYSA-N
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Description

9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid is a bicyclic compound with a sulfur atom incorporated into its structure. It has the molecular formula C9H12O3S and a molecular weight of 200.26 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid typically involves the construction of the bicyclic framework followed by the introduction of functional groups. One common approach is the cyclization of suitable precursors under specific conditions. For example, the reaction of a diene with a thiol under acidic conditions can lead to the formation of the bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Esters or amides.

Scientific Research Applications

9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the bicyclic structure can form specific interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid is unique due to the presence of a single sulfur atom and a carboxylic acid group in its bicyclic structure.

Properties

IUPAC Name

9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c10-8-6-1-5(9(11)12)2-7(8)4-13-3-6/h5-7H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIABQGBXOGNDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2CSCC1C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 9-oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid ethyl ester (5 g, 22 mmol) in a THF (55 ml)/water (30 ml) mixture at 0° C. was added dropwise a 1N sodium hydroxide solution (24 ml, 24 mmol). The reaction mixture was stirred at room temperature overnight, then heated to 60° C. for 1 hour before THF was evaporated. The remaining aqueous layer was washed with ethyl acetate, acidified with 1N HCl, the resulting precipitate was filtered and dried to yield 9-oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid (2.22 g) as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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